N-{[N'-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE
Description
Chemical Structure and Properties
The compound N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzamide (IUPAC name: N-({N'-[(2Z)-1-phenylpropan-2-ylidene]hydrazinecarbonyl}methyl)benzamide) is a benzamide derivative featuring a hydrazinecarbonyl moiety substituted with a propan-2-ylidene group. Its molecular formula is C₁₈H₁₉N₃O₂, with a molecular weight of 309.37 g/mol. Key physicochemical properties include a partition coefficient (logP) of 2.787, indicating moderate lipophilicity, and a polar surface area of 59.394 Ų, suggesting moderate solubility .
For instance, hydrazine hydrate is often used to form hydrazide intermediates, which are subsequently reacted with aldehydes or ketones (e.g., propan-2-ylidene derivatives) to yield hydrazone-linked benzamides .
Properties
IUPAC Name |
N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)14-15-11(16)8-13-12(17)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOWGFHAYTVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE typically involves the reaction of benzoyl chloride with hydrazine derivatives under controlled conditions. One common method involves the reaction of benzoyl chloride with N’-(propan-2-ylidene)hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique features of N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzamide , we compare it with structurally and functionally related benzamide derivatives.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s propan-2-ylidene hydrazinecarbonyl group distinguishes it from simpler hydrazine derivatives (e.g., N-(4-(Hydrazinecarbonyl)phenyl)benzamide), which lack alkylidene substituents .
Physicochemical Properties: The logP of 2.787 positions the compound as moderately lipophilic, similar to many benzamides.
Biological Activity: Unlike antioxidant thiourea derivatives (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide), the target compound’s inclusion in antiviral libraries suggests a distinct mechanism, possibly involving viral protease inhibition or host-cell interaction modulation . The absence of heterocyclic rings (e.g., oxadiazole in LMM5 or pyrazole in ) may limit its enzyme-targeting efficacy but enhance solubility for cell-based assays.
Research Findings and Implications
- Synthetic Flexibility : Hydrazinecarbonyl benzamides are synthetically versatile, as seen in N-(4-(Hydrazinecarbonyl)phenyl)benzamide , where hydrazine hydrate enables straightforward condensation with aldehydes . This supports scalable production of the target compound.
- Drug Discovery Potential: The compound’s inclusion in the ChemoGenomic Annotated Library underscores its relevance in phenotypic screening, where its moderate logP and polar surface area balance membrane permeability and solubility .
- Comparative Limitations : While thiourea derivatives (e.g., ) excel in antioxidant activity due to electron-donating groups, the target compound’s propan-2-ylidene group may prioritize stability over redox activity.
Biological Activity
N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C12H14N4O2
- Molecular Weight : 246.27 g/mol
- CAS Number : 122222-21-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The hydrazine group in the structure is known to participate in redox reactions, which may contribute to its pharmacological effects.
Anticancer Activity
Research has indicated that compounds containing hydrazine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Apoptosis induction |
| MCF-7 | 18.2 | Cell cycle arrest |
| A549 | 12.5 | Caspase activation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability, with a notable increase in apoptosis markers such as cleaved PARP and caspase-3 activation .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The study concluded that the compound exhibited potent antibacterial activity, particularly against multidrug-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
